Cas no 626210-44-4 (N-(Pyridin-2-ylmethyl)cyclopropanamine)

N-(Pyridin-2-ylmethyl)cyclopropanamine structure
626210-44-4 structure
Product name:N-(Pyridin-2-ylmethyl)cyclopropanamine
CAS No:626210-44-4
MF:C9H12N2
Molecular Weight:148.20498
MDL:MFCD03821868
CID:1019854
PubChem ID:1080491

N-(Pyridin-2-ylmethyl)cyclopropanamine 化学的及び物理的性質

名前と識別子

    • N-(Pyridin-2-ylmethyl)cyclopropanamine
    • 2-Pyridinemethanamine,N-cyclopropyl-(9CI)
    • Cyclopropyl-pyridin-2-ylmethyl-amine
    • AC1LL8M5
    • CTK5B5386
    • cyclopropyl(2-pyridylmethyl)amine
    • Cyclopropyl-pyridin-2-yl-methylamine
    • STOCK6S-98941
    • SureCN662711
    • N-(2-pyridinylmethyl)cyclopropanamine
    • Z90517825
    • SVMBYSXPVZASTL-UHFFFAOYSA-N
    • STK500593
    • EN300-13684
    • N-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
    • cyclopropyl-pyridin-2-ylmethyl-amine, AldrichCPR
    • CS-11293
    • 626210-44-4
    • SB53972
    • AKOS000199229
    • CS-0233884
    • HMS1704O12
    • N-[(pyridin-2-yl)methyl]cyclopropanamine
    • DTXSID70360123
    • BBL030107
    • G31947
    • MFCD03821868
    • SCHEMBL662711
    • ALBB-000366
    • MDL: MFCD03821868
    • インチ: InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
    • InChIKey: SVMBYSXPVZASTL-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)CNC2CC2

計算された属性

  • 精确分子量: 148.10016
  • 同位素质量: 148.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • XLogP3: 0.8

じっけんとくせい

  • PSA: 24.92

N-(Pyridin-2-ylmethyl)cyclopropanamine Security Information

N-(Pyridin-2-ylmethyl)cyclopropanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010851-500mg
Cyclopropyl-pyridin-2-ylmethyl-amine
626210-44-4
500mg
1560.0CNY 2021-07-05
Chemenu
CM112844-1g
N-(pyridin-2-ylmethyl)cyclopropanamine
626210-44-4 95%
1g
$*** 2023-05-30
Enamine
EN300-13684-0.1g
N-[(pyridin-2-yl)methyl]cyclopropanamine
626210-44-4 95%
0.1g
$55.0 2023-05-03
Enamine
EN300-13684-1.0g
N-[(pyridin-2-yl)methyl]cyclopropanamine
626210-44-4 95%
1g
$159.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010851-1g
Cyclopropyl-pyridin-2-ylmethyl-amine
626210-44-4
1g
2405CNY 2021-05-07
Matrix Scientific
010851-500mg
Cyclopropyl-pyridin-2-ylmethyl-amine
626210-44-4
500mg
$96.00 2023-09-09
Fluorochem
042918-1g
Cyclopropyl-pyridin-2-yl-methylamine
626210-44-4 95%
1g
£205.00 2022-03-01
Aaron
AR00EEQI-250mg
2-Pyridinemethanamine,N-cyclopropyl-(9CI)
626210-44-4 95%
250mg
$134.00 2025-01-24
Enamine
EN300-13684-5000mg
N-[(pyridin-2-yl)methyl]cyclopropanamine
626210-44-4 95.0%
5000mg
$603.0 2023-09-30
A2B Chem LLC
AG71182-10g
N-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
626210-44-4 95%
10g
$1293.00 2024-04-19

N-(Pyridin-2-ylmethyl)cyclopropanamine 関連文献

N-(Pyridin-2-ylmethyl)cyclopropanamineに関する追加情報

Professional Introduction to N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)

N-(Pyridin-2-ylmethyl)cyclopropanamine, with the CAS number 626210-44-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of both a pyridine moiety and a cyclopropane ring makes it an intriguing candidate for further exploration, particularly in the development of novel therapeutic agents.

The structural composition of N-(Pyridin-2-ylmethyl)cyclopropanamine is characterized by a pyridine ring substituted at the 2-position with a methyl group, which is further connected to a cyclopropane ring via an amine linkage. This configuration imparts specific electronic and steric properties to the molecule, making it a versatile scaffold for chemical modifications and functionalization. The cyclopropane ring, known for its high reactivity and strain energy, can serve as a pivot point for various chemical transformations, while the pyridine moiety offers opportunities for hydrogen bonding and coordination interactions.

In recent years, there has been growing interest in the development of heterocyclic compounds that incorporate both pyridine and cyclopropane functionalities. These compounds are particularly attractive because they can exhibit enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that pyridine-based molecules often interact with enzymes and receptors through hydrogen bonding networks, while cyclopropane derivatives can introduce conformational constraints that improve pharmacokinetic properties.

One of the most compelling aspects of N-(Pyridin-2-ylmethyl)cyclopropanamine is its potential as a building block for more complex pharmacophores. The amine group provides a site for further derivatization, allowing chemists to introduce additional functional groups or linkages that can fine-tune the biological activity of the molecule. This flexibility has made it a valuable intermediate in synthetic chemistry, particularly in the preparation of novel drug candidates.

The synthesis of N-(Pyridin-2-ylmethyl)cyclopropanamine involves several key steps that highlight its complexity and synthetic challenge. The introduction of the pyridine substituent at the 2-position typically requires careful control of reaction conditions to ensure high yield and purity. Subsequent functionalization of the cyclopropane ring often involves metal-catalyzed reactions or other transition-metal-mediated processes that can be both powerful and selective. These synthetic strategies have been refined over time, leveraging advances in organometallic chemistry and catalytic methods.

In the context of medicinal chemistry, N-(Pyridin-2-ylmethyl)cyclopropanamine has shown promise as a precursor to more complex molecules with therapeutic potential. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter receptors. The ability to modify both the pyridine and cyclopropane moieties allows for the creation of molecules with tailored biological activities, making this compound a valuable asset in drug discovery pipelines.

The use of computational methods has also played a significant role in understanding the properties and potential applications of N-(Pyridin-2-ylmethyl)cyclopropanamine. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing insights into its binding affinity and selectivity. These computational studies often complement experimental efforts, helping to guide synthetic design and optimization efforts.

In conclusion, N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:626210-44-4)N-(Pyridin-2-ylmethyl)cyclopropanamine
A1168888
Purity:99%
はかる:1g
Price ($):160.0